N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chlorophenyl group, a dihydropyridazinone core, and a sulfonamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridazinone core, followed by the introduction of the chlorophenyl group and the sulfonamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar chlorophenyl group but different core structure.
Caffeine: An alkaloid with a purine structure, used for comparison due to its well-studied chemical and biological properties.
Uniqueness
N-{2-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-METHOXY-4,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a dihydropyridazinone core, chlorophenyl group, and sulfonamide moiety
Properties
Molecular Formula |
C21H22ClN3O4S |
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Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H22ClN3O4S/c1-14-12-19(29-3)20(13-15(14)2)30(27,28)23-10-11-25-21(26)9-8-18(24-25)16-4-6-17(22)7-5-16/h4-9,12-13,23H,10-11H2,1-3H3 |
InChI Key |
DBKDULVJWMPANA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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